(1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol
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Overview
Description
(1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol is a cyclobutanol derivative characterized by the presence of two benzoyloxymethyl groups attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the cyclobutane ring, which can be achieved through cycloaddition reactions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzoyloxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclobutanol derivatives.
Scientific Research Applications
(1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Binding to Active Sites: The benzoyloxymethyl groups may facilitate binding to active sites of enzymes, modulating their activity.
Pathway Modulation: The compound may influence biochemical pathways by altering the activity of key enzymes or receptors involved in these pathways.
Comparison with Similar Compounds
Similar Compounds
(1S,2R,3S,5R)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane: A structurally similar compound with benzyloxy groups instead of benzoyloxymethyl groups.
(1R,3S,4R,5S)-3-benzyloxy-4-(benzyloxymethyl)-6-oxabicyclo[3.1.0]hexane: Another related compound with a different ring structure.
Uniqueness
(1S,2S,3S)-2,3-Bis(benzoyloxymethyl)cyclobutanol is unique due to its specific stereochemistry and the presence of benzoyloxymethyl groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
[(1S,2S,3S)-2-(benzoyloxymethyl)-3-hydroxycyclobutyl]methyl benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c21-18-11-16(12-24-19(22)14-7-3-1-4-8-14)17(18)13-25-20(23)15-9-5-2-6-10-15/h1-10,16-18,21H,11-13H2/t16-,17-,18+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLLKKWTDDEQAD-KURKYZTESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1O)COC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H]1O)COC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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